molecular formula C10H12NO2S+ B14290297 3-(Carboxymethyl)-3-methyl-2,3-dihydro-1,3-benzothiazol-3-ium CAS No. 112941-12-5

3-(Carboxymethyl)-3-methyl-2,3-dihydro-1,3-benzothiazol-3-ium

Cat. No.: B14290297
CAS No.: 112941-12-5
M. Wt: 210.27 g/mol
InChI Key: NOWOLOXGKWOVKK-UHFFFAOYSA-O
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Description

3-(Carboxymethyl)-3-methyl-2,3-dihydro-1,3-benzothiazol-3-ium is a chemical compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of a carboxymethyl group and a methyl group attached to the benzothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Carboxymethyl)-3-methyl-2,3-dihydro-1,3-benzothiazol-3-ium typically involves the reaction of 2-aminothiophenol with chloroacetic acid under alkaline conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzothiazole ring. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound. The industrial process may also include purification steps such as crystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(Carboxymethyl)-3-methyl-2,3-dihydro-1,3-benzothiazol-3-ium can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.

    Substitution: The carboxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, typically under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can lead to the formation of various derivatives with different functional groups.

Scientific Research Applications

3-(Carboxymethyl)-3-methyl-2,3-dihydro-1,3-benzothiazol-3-ium has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where benzothiazole derivatives have shown promise.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(Carboxymethyl)-3-methyl-2,3-dihydro-1,3-benzothiazol-3-ium involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used. Research is ongoing to elucidate the detailed mechanisms and identify potential therapeutic targets.

Comparison with Similar Compounds

3-(Carboxymethyl)-3-methyl-2,3-dihydro-1,3-benzothiazol-3-ium can be compared with other benzothiazole derivatives such as:

    2-Mercaptobenzothiazole: Known for its use in rubber vulcanization.

    Benzothiazole: A simpler structure with applications in organic synthesis.

    6-Methylbenzothiazole: Similar in structure but with different functional groups.

Properties

CAS No.

112941-12-5

Molecular Formula

C10H12NO2S+

Molecular Weight

210.27 g/mol

IUPAC Name

2-(3-methyl-2H-1,3-benzothiazol-3-ium-3-yl)acetic acid

InChI

InChI=1S/C10H11NO2S/c1-11(6-10(12)13)7-14-9-5-3-2-4-8(9)11/h2-5H,6-7H2,1H3/p+1

InChI Key

NOWOLOXGKWOVKK-UHFFFAOYSA-O

Canonical SMILES

C[N+]1(CSC2=CC=CC=C21)CC(=O)O

Origin of Product

United States

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